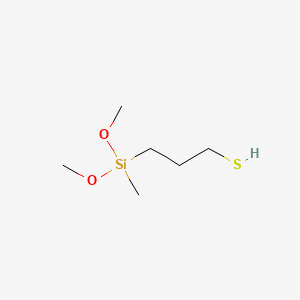

3-Mercaptopropylmethyldimethoxysilane

描述

Overview of Organosilane Chemistry and its Relevance to MPMDMS Research

Organosilane chemistry is a field focused on compounds that contain at least one carbon-silicon bond. A prominent class within this field is organofunctional silanes, which have the general structure R-Si-X₃, where R is an organofunctional group and X is a hydrolyzable group, typically an alkoxy group. The dual nature of these molecules is the cornerstone of their utility; the hydrolyzable groups can react with inorganic substrates like glass, silica (B1680970), and metal oxides, while the organofunctional group can interact with a polymer matrix. researchgate.net

The fundamental reaction mechanism of organosilanes involves the hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) or ethoxy) in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups on an inorganic surface, forming stable covalent bonds (e.g., Si-O-Metal). laurentian.ca Concurrently, they can also self-condense to form a durable polysiloxane network (Si-O-Si) on the substrate. researchgate.net This process effectively alters the surface chemistry of the inorganic material, making it compatible with organic polymers.

MPMDMS is a specific and important example of an organofunctional silane (B1218182). Its relevance to research stems directly from this dual reactivity. The dimethoxysilyl group provides the pathway for bonding to inorganic fillers and surfaces, while the terminal mercapto (-SH) group offers a reactive site for interaction with a variety of organic polymers and metals, particularly those that benefit from sulfur chemistry, such as in vulcanized elastomers. chemicalbook.com This makes MPMDMS a critical component in the development of high-performance composites and hybrid materials.

Unique Structural Features and Reactivity Profile of MPMDMS for Academic Inquiry

The distinct structure of 3-Mercaptopropylmethyldimethoxysilane is key to its functionality. It consists of a central silicon atom bonded to a methyl group, two hydrolyzable methoxy groups, and a propyl chain terminating in a mercapto (thiol) group. chemicalbook.com This specific arrangement dictates its reactivity profile.

Key Structural & Chemical Properties of MPMDMS

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆O₂SSi |

| Molecular Weight | 180.34 g/mol |

| Appearance | Clear, colorless to light yellow liquid |

| Boiling Point | 96 °C at 30 mmHg |

| Density | ~1.0 g/mL at 25 °C |

| Refractive Index | ~1.45 at 20 °C |

Data sourced from multiple chemical suppliers and databases. chemicalbook.comcymitquimica.com

The reactivity of MPMDMS can be considered in two parts:

The Silyl (B83357) Group: The methyldimethoxysilyl end of the molecule undergoes hydrolysis and condensation, which are core to its function as a coupling agent. Unlike trialkoxysilanes, the presence of a methyl group instead of a third alkoxy group can influence the rate of these reactions and the structure of the resulting siloxane network, offering a different cross-linking density.

The Mercapto Group: The terminal thiol (-SH) group is a versatile functional group. It can participate in several chemical reactions, including nucleophilic addition, oxidation to form disulfides, and reaction with noble metal surfaces (like gold and silver). laurentian.ca In the context of polymer composites, it is particularly effective in reacting with sulfur-cured elastomers, forming strong covalent bonds between the silica filler and the rubber matrix. utwente.nl

This dual reactivity makes MPMDMS a subject of academic inquiry for creating functionalized nanoparticles, such as magnetic polysilsesquioxane (PSSQ) nanoparticles for heavy metal adsorption and thiol-organosilica nanoparticles. chemicalbook.com

Historical Context and Evolution of MPMDMS in Scientific Literature

The scientific exploration of organosilane coupling agents began in earnest in the mid-20th century. While specific historical details on the initial synthesis of MPMDMS are not broadly documented, its development is intrinsically linked to the evolution of silane coupling agents for industrial applications. The "Green Tire Technology" introduced by Michelin in 1992, which utilized silica as a reinforcing filler instead of carbon black, was a major catalyst for research into more advanced silanes. utwente.nl

This innovation spurred the need for efficient coupling agents that could bridge the polar silica surface with the non-polar rubber matrix. Sulfur-containing silanes, including mercaptosilanes, became crucial for this application. utwente.nl Early literature often focused on the broader class of mercapto-functional silanes and their ability to improve the performance of mineral-filled elastomers. These improvements included better tensile strength, abrasion resistance, and reduced heat buildup in materials like tires, shoe soles, and industrial rollers. chemicalbook.com

Over the past two decades, research has evolved from using these silanes primarily as adhesion promoters in bulk composites to employing them in more sophisticated applications. The literature now includes studies on their role in creating self-assembled monolayers, functionalizing nanoparticles, and developing advanced sensors, reflecting a shift towards more specialized, high-technology uses. gelest.comnih.gov

Emerging Research Frontiers for MPMDMS in Interdisciplinary Science

The unique properties of MPMDMS continue to open up new avenues of research at the intersection of chemistry, materials science, and nanotechnology. Current and emerging frontiers for its application are diverse and technologically significant.

One major area is in the development of advanced nanocomposite materials. For instance, MPMDMS has been used as a silane precursor in the synthesis of Nafion-MPMDMS nanocomposite membranes through sol-gel methods, which have potential applications in fuel cells. chemicalbook.com The ability of the mercapto group to bind with specific metal ions is also being exploited. Research has shown that MPMDMS-functionalized nanoparticles are effective in adsorbing heavy metal ions, presenting a potential solution for environmental remediation. chemicalbook.com

Furthermore, the strong affinity of the thiol group for noble metals makes MPMDMS a key reagent in nanotechnology and biosensing. It is used to anchor biological molecules or create functional surfaces on nanoparticles for targeted applications. For example, it plays a role in coupling fluorescent biological tags to semiconductor nanoparticles (quantum dots) and in modifying surfaces for the fabrication of thin-film electronic devices. gelest.com The development of silane-based hyperbranched polymers, which can be used as advanced sensors and coatings, represents another significant area of research where functional silanes like MPMDMS are critical. nih.gov As research continues, the precise control offered by MPMDMS at the molecular level is expected to lead to even more innovative materials and devices.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-[dimethoxy(methyl)silyl]propane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16O2SSi/c1-7-10(3,8-2)6-4-5-9/h9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYAJDOSWUATPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](C)(CCCS)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O2SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

557088-80-9 | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=557088-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60893531 | |

| Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an unpleasant odor; [Alfa Aesar MSDS] | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dimethoxymethylsilyl)propanethiol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19914 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

31001-77-1 | |

| Record name | (3-Mercaptopropyl)methyldimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31001-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031001771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanethiol, 3-(dimethoxymethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Dimethoxymethylsilyl)-1-propanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(dimethoxymethylsilyl)propanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization Techniques for Mpmdms Derived Materials

Spectroscopic Characterization of Molecular Structure and Bonding

Spectroscopic techniques are indispensable for elucidating the chemical changes that occur during the modification of materials with MPMDMS. These methods probe the vibrational and electronic properties of the molecules, offering a detailed picture of the functional groups present and their chemical environment.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a material. By analyzing the absorption of infrared radiation, a characteristic spectrum is generated, which serves as a molecular "fingerprint." In the context of MPMDMS-modified materials, FTIR is crucial for confirming the successful grafting of the silane (B1218182) and for monitoring subsequent reactions involving the thiol group.

Key vibrational bands associated with MPMDMS include the S-H stretching vibration, which is typically observed in the range of 2550-2600 cm⁻¹. researchgate.netresearchgate.net The presence of this peak is a clear indicator of the thiol functionality. The propyl chain of MPMDMS gives rise to C-H stretching vibrations, which appear in the 2850–3000 cm⁻¹ region. researchgate.net Additionally, the Si-O-C and Si-O-Si linkages, formed upon hydrolysis and condensation of the methoxy (B1213986) groups, exhibit strong absorption bands. The Si-O-Si bonds are typically seen around 1080 cm⁻¹ and 450 cm⁻¹, while the Si-OH bonds from hydrolysis can be observed around 3500 cm⁻¹ and 950 cm⁻¹. researchgate.net

Table 1: Characteristic FTIR Peak Assignments for MPMDMS-Related Functional Groups

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| S-H | Stretching | 2550 - 2600 | researchgate.netresearchgate.net |

| C-H (propyl) | Stretching | 2850 - 3000 | researchgate.net |

| Si-O-Si | Stretching | 1080, 450 | researchgate.net |

| Si-OH | Stretching | 3500, 950 | researchgate.net |

| Si-C | Stretching | 820 | researchgate.net |

| -CH₂- | Bending | 1437 | researchgate.net |

This table presents typical wavenumber ranges, and actual peak positions may vary depending on the specific chemical environment and sample matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the structure and connectivity of atoms in a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are used to characterize MPMDMS and its derivatives.

In the ¹H NMR spectrum of a related compound, 3-mercaptopropyltrimethoxysilane (MPTMS), the protons of the propyl chain and the methoxy groups give rise to distinct signals. researchgate.netchemicalbook.comresearchgate.net The chemical shifts provide information about the electronic environment of the protons. For MPMDMS, one would expect to see signals corresponding to the methyl group attached to the silicon, the methoxy groups, and the three methylene (B1212753) groups of the propyl chain, as well as the thiol proton.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. chemicalbook.comchemicalbook.com Each unique carbon atom in the MPMDMS molecule will produce a distinct signal in the ¹³C NMR spectrum, allowing for a complete structural assignment.

Table 2: Expected NMR Chemical Shifts for MPMDMS-Related Structures

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference |

| ¹H | -SH | 1.3 - 1.6 | chemicalbook.com |

| ¹H | -CH₂-S- | 2.5 - 2.7 | chemicalbook.com |

| ¹H | -CH₂-CH₂-S- | 1.6 - 1.8 | chemicalbook.com |

| ¹H | -Si-CH₂- | 0.6 - 0.8 | chemicalbook.com |

| ¹H | -O-CH₃ | 3.5 - 3.6 | researchgate.net |

| ¹³C | -CH₂-S- | ~27 | chemicalbook.com |

| ¹³C | -CH₂-CH₂-S- | ~28 | chemicalbook.com |

| ¹³C | -Si-CH₂- | ~10 | chemicalbook.com |

| ¹³C | -O-CH₃ | ~50 | chemicalbook.com |

Note: The chemical shifts are approximate and can be influenced by the solvent and the specific molecular structure.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. youtube.com This makes it particularly valuable for studying thin films and surface modifications, such as the grafting of MPMDMS onto a substrate. mdpi.com

By irradiating the sample with X-rays, core electrons are ejected, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its chemical environment. For MPMDMS-modified surfaces, XPS can confirm the presence of silicon, sulfur, carbon, and oxygen. mdpi.com High-resolution spectra of the Si 2p, S 2p, C 1s, and O 1s regions can provide detailed information about the chemical bonding. For instance, the Si 2p peak can distinguish between Si-C and Si-O bonds. mdpi.comstrath.ac.uk The S 2p peak can indicate whether the thiol group is intact or has been oxidized. mdpi.com

Table 3: Typical Binding Energies from XPS for MPMDMS-Functionalized Surfaces

| Element | Core Level | Chemical State | Binding Energy (eV) | Reference |

| Si | 2p | Si-O | ~102-103 | youtube.commdpi.com |

| S | 2p | -SH | ~163-164 | mdpi.com |

| C | 1s | C-C, C-H | ~285.0 | strath.ac.uk |

| C | 1s | C-S, C-Si | ~286-287 | mdpi.com |

| O | 1s | Si-O | ~532-533 | mdpi.com |

Binding energies are referenced to the C 1s peak at 285.0 eV and can vary slightly depending on the substrate and surface charging.

Raman Spectroscopy for Vibrational Fingerprinting and Adsorption Studies

Raman spectroscopy is another vibrational spectroscopy technique that is complementary to FTIR. It relies on the inelastic scattering of monochromatic light, usually from a laser source. Raman spectroscopy is particularly sensitive to non-polar bonds and is well-suited for studying the adsorption of molecules onto surfaces, such as the self-assembly of MPMDMS monolayers. elsevier.com

The Raman spectrum of MPMDMS-related materials shows characteristic peaks for the S-H, C-H, and Si-O vibrations. researchgate.netresearchgate.net The S-H stretching vibration, similar to FTIR, appears in the 2500-2600 cm⁻¹ region. The C-S stretching vibration is typically observed in the 600-700 cm⁻¹ range. The orientation of the MPMDMS molecules on a surface can be inferred from the polarization dependence of the Raman signals. elsevier.comillinois.edu This makes Raman spectroscopy a powerful tool for studying the structure of self-assembled monolayers.

Table 4: Key Raman Shifts for MPMDMS and Related Compounds

| Functional Group | Vibrational Mode | Raman Shift (cm⁻¹) | Reference |

| S-H | Stretching | ~2570 | elsevier.com |

| C-S | Stretching | ~650 | elsevier.com |

| Si-O-Si | Stretching | ~490 | illinois.edu |

| C-H (methyl) | Stretching | 2907, 2965 | illinois.edu |

| C-H (methylene) | Stretching | 2872, 2892, 2924 | researchgate.net |

Raman shifts can be influenced by factors such as the excitation wavelength and the interaction with the substrate.

Microscopic and Morphological Characterization of Nanostructures

Microscopy techniques are essential for visualizing the morphology and structure of materials at the nanoscale. When MPMDMS is used in the synthesis of nanoparticles or the functionalization of nanostructured materials, these techniques provide direct evidence of the size, shape, and distribution of the resulting structures.

Transmission Electron Microscopy (TEM) for Nanoparticle Morphology and Size Distribution

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that uses a beam of electrons to create an image of a sample. researchgate.net It is capable of resolving features at the atomic scale, making it an indispensable tool for characterizing nanoparticles. researchgate.netresearchgate.net

In the context of MPMDMS-derived materials, TEM is used to determine the morphology (e.g., spherical, rod-like) and size distribution of nanoparticles synthesized using MPMDMS as a precursor or a surface-modifying agent. nih.govsemanticscholar.org By analyzing a large number of particles from TEM images, a statistically significant size distribution histogram can be generated. nih.gov This information is crucial for understanding how the synthesis parameters influence the final properties of the nanomaterial. High-resolution TEM (HRTEM) can even be used to visualize the crystal lattice of the nanoparticles and to identify defects.

Table 5: Information Obtainable from TEM Analysis of MPMDMS-Derived Nanoparticles

| Parameter | Description | Importance | Reference |

| Morphology | The shape of the nanoparticles (e.g., spherical, irregular). | Influences the physical and chemical properties of the material. | nih.govsemanticscholar.org |

| Size | The average diameter or dimensions of the nanoparticles. | Affects surface area-to-volume ratio and reactivity. | nih.govnih.gov |

| Size Distribution | The statistical spread of nanoparticle sizes. | Determines the uniformity of the material. | nih.gov |

| Dispersion | The degree of aggregation or agglomeration of nanoparticles. | Impacts the performance in composite materials. | nih.gov |

| Crystallinity | The degree of structural order within the nanoparticles. | Can be assessed with HRTEM and selected area electron diffraction (SAED). | researchgate.net |

Scanning Electron Microscopy (SEM) for Surface Topography and Dispersion Homogeneity

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface of materials at high resolution. researchgate.net In the context of MPMDMS-modified materials, SEM is primarily used to assess changes in surface morphology and to evaluate the distribution of the silane coupling agent, especially within a composite matrix.

When a substrate is treated with MPMDMS, SEM images can reveal the formation of a silane layer, changes in surface roughness, and the influence of the silane on the adhesion of subsequent coatings or particles. In composite materials, where MPMDMS acts as a coupling agent between an inorganic filler and an organic matrix, SEM can provide evidence of improved interfacial adhesion. This is often observed as a reduction in voids or pull-outs at the filler-matrix interface on a fracture surface.

For determining dispersion homogeneity, SEM is frequently paired with Energy-Dispersive X-ray Spectroscopy (EDS or EDX). Since MPMDMS contains both silicon (Si) and sulfur (S) atoms, which are not typically present in substrates like carbon or many polymers, EDS mapping can be used to visualize the distribution of these elements across the sample surface. researchgate.net A uniform distribution of Si and S signals in an EDS map indicates a homogeneous dispersion of the MPMDMS, which is crucial for achieving consistent material properties.

Table 1: Hypothetical SEM-EDS Analysis of MPMDMS-Modified Silica (B1680970) Nanoparticles in a Polystyrene Matrix

| Sample ID | Description | SEM Observation | EDS Elemental Mapping Result (Si) | Interpretation |

| COMP-01 | Composite without MPMDMS | Agglomerates of silica visible; clear gaps at particle-polymer interface. | N/A | Poor dispersion and weak interfacial adhesion. |

| COMP-02 | Composite with 0.5% MPMDMS | Reduced agglomeration; improved interface contact. | Fairly uniform Si signal across the matrix. | Improved dispersion and adhesion. |

| COMP-03 | Composite with 1.5% MPMDMS | Homogeneous dispersion of particles; no visible voids at the interface. | Highly uniform Si signal distribution. | Excellent dispersion and strong interfacial coupling. |

Atomic Force Microscopy (AFM) for Surface Imaging and Nanomanipulation

Atomic Force Microscopy (AFM) offers even higher resolution than SEM, providing quantitative, three-dimensional topographical information of a sample's surface at the nanometer scale. psu.eduoxinst.com It operates by scanning a sharp probe attached to a cantilever over the surface and measuring the forces between the tip and the sample. mdpi.com This makes it ideal for studying the very fine surface features of MPMDMS-derived materials.

AFM can be used to image self-assembled monolayers (SAMs) of MPMDMS on substrates, revealing details about molecular packing, domain formation, and surface defects. It provides precise measurements of surface roughness before and after silanization. In its various modes, AFM can also map local mechanical properties like adhesion and stiffness, which are directly influenced by the presence of the MPMDMS functional layer. afmworkshop.com

A more advanced application of AFM is nanomanipulation. nih.govcardiffmet.ac.uk The AFM tip can be used to intentionally modify a surface on the nanoscale. For instance, a stiff AFM tip can be used to "scratch" or remove a patterned area of an MPMDMS monolayer, creating nanoscale templates for the selective deposition of other molecules or nanoparticles. nanosurf.comvanderbilt.edu This capability allows for the fabrication of complex, functional nanosystems where MPMDMS acts as a foundational or sacrificial layer.

Thermal and Physico-Chemical Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Grafting Ratio Determination

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is an essential tool for characterizing MPMDMS-modified materials, providing key data on thermal stability and the quantity of grafted silane. mdpi.comeltra.com

When a material functionalized with MPMDMS is heated, the organic propyl-mercaptan portion of the silane will decompose at a specific temperature range. This decomposition results in a distinct weight loss in the TGA thermogram. The temperature at which this weight loss begins is an indicator of the thermal stability of the grafted material. An increase in the decomposition temperature compared to the pure silane can suggest strong covalent bonding to the substrate.

Furthermore, the magnitude of the weight loss attributed to the MPMDMS can be used to calculate the grafting ratio or grafting density. nih.govresearchgate.net By comparing the weight loss of the modified material to that of the unmodified substrate, the precise amount of attached silane can be quantified. This is particularly important for optimizing surface modification protocols. researchgate.net

Table 2: TGA Data for Calculating MPMDMS Grafting Density on Silica Nanoparticles

| Sample | Initial Mass (mg) | Mass Loss in Decomposition Range (150-500 °C) (mg) | Weight % of Grafted MPMDMS | Calculated Grafting Density (molecules/nm²) |

| Bare Silica | 10.00 | 0.15 (adsorbed water) | 1.5% | 0 |

| MPMDMS-Silica | 10.00 | 0.85 | 8.5% | 2.1 |

Note: Calculation assumes nanoparticle surface area and molecular weight of MPMDMS are known.

Differential Scanning Calorimetry (DSC) for Thermal Transitions in Composites

Differential Scanning Calorimetry (DSC) is a technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. ri.seresearchgate.net It is used to detect and analyze thermal transitions in materials, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). researchgate.netmdpi.com

In composites where MPMDMS is used as a coupling agent, DSC is invaluable for understanding the effect of the silane on the polymer matrix. The glass transition temperature (Tg) of a polymer is sensitive to changes in chain mobility. The introduction of MPMDMS-modified fillers can alter the Tg. An increase in Tg often signifies restricted polymer chain movement near the filler surface, indicating strong interfacial interactions facilitated by the silane. Conversely, a decrease could suggest a plasticizing effect. These shifts provide quantitative evidence of the effectiveness of MPMDMS as a coupling agent. researchgate.netresearchgate.net

Table 3: DSC Results for MPMDMS-Reinforced Polymer Composites

| Sample Material | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Interpretation of Tg Shift |

| Neat Polymer | 105.2 | 220.5 | Baseline |

| Polymer + Uncoated Filler | 103.8 | 219.8 | Slight decrease; poor interaction, possible plasticization. |

| Polymer + MPMDMS-Coated Filler | 112.5 | 221.0 | Significant increase; strong interfacial adhesion restricting polymer chain mobility. |

Dynamic Light Scattering (DLS) for Nanoparticle Size Distribution and Aggregation Behavior

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles and molecules in suspension. mdpi.comnumberanalytics.com It works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. nih.gov

DLS is crucial for characterizing nanoparticles that have been surface-modified with MPMDMS. The technique measures the hydrodynamic diameter of the particles, which includes the nanoparticle core plus any surface layers (like the MPMDMS) and a layer of solvent associated with the particle. An increase in the hydrodynamic diameter after modification confirms the successful grafting of the MPMDMS onto the nanoparticle surface. nanocomposix.comresearchgate.net

Equally important, DLS is used to assess the colloidal stability of the functionalized nanoparticles. researchgate.net The polydispersity index (PDI), a measure of the broadness of the size distribution, is obtained from DLS. A low PDI value indicates a monodisperse and stable suspension. By monitoring the particle size and PDI over time, DLS can effectively track any aggregation or agglomeration, demonstrating the ability of the MPMDMS surface layer to prevent particles from clumping together. wyatt.com

Table 4: DLS Analysis of Gold Nanoparticles Before and After MPMDMS Functionalization

| Sample | Z-Average (Hydrodynamic Diameter, d.nm) | Polydispersity Index (PDI) | Stability Assessment |

| Bare Au Nanoparticles | 20.4 | 0.250 | Prone to aggregation over time. |

| MPMDMS-Functionalized Au Nanoparticles | 25.1 | 0.135 | Stable; increased size confirms coating, low PDI indicates good dispersion. |

Interfacial Science and Surface Engineering with Mpmdms

Mechanism of Silane (B1218182) Coupling Agent Action at Interfaces

The efficacy of MPMDMS as a coupling agent is rooted in its ability to chemically transform and bond at the interface between different materials. This process is generally understood to occur in a series of steps, beginning with hydrolysis and culminating in the formation of a durable interfacial layer.

The initial and critical step in the reaction of MPMDMS with an inorganic substrate is the hydrolysis of its methoxy (B1213986) groups (-OCH3) in the presence of water. This reaction converts the methoxysilane (B1618054) into a more reactive silanol-containing species (-Si-OH). The rate of this hydrolysis can be influenced by factors such as pH and the presence of catalysts. nih.govafinitica.com Following hydrolysis, these silanol (B1196071) groups can undergo two types of condensation reactions.

First, they can condense with hydroxyl groups present on the surface of inorganic substrates like silica (B1680970), glass, metals, and clays (B1170129), forming stable covalent Si-O-Substrate bonds. researchgate.netlaurentian.ca This is the primary mechanism for grafting the silane onto the surface. For instance, on silica and glass surfaces, which are rich in silanol groups (Si-OH), the condensation reaction leads to the formation of strong Si-O-Si linkages. nih.govsemanticscholar.org Similarly, on metal surfaces, which are typically covered by a layer of metal hydroxides (M-OH), the silanol groups of hydrolyzed MPMDMS react to form Si-O-M bonds. nih.govlaurentian.ca

Second, the silanol groups of different hydrolyzed MPMDMS molecules can condense with each other, forming siloxane (Si-O-Si) bridges. This process can lead to the formation of oligomers in solution before deposition or a cross-linked network on the surface after deposition. nih.gov The extent of this self-condensation relative to surface condensation depends on reaction conditions such as concentration and reaction time. nih.gov

The interaction is not limited to silica and metals. Studies on clay minerals, such as montmorillonite (B579905), have shown that MPMDMS can be successfully grafted onto their surfaces, indicating the broad applicability of this hydrolysis and condensation mechanism across various inorganic materials. ekb.egekb.egresearchgate.net The modification of montmorillonite with MPMDMS has been shown to create a hybrid material with mixed physisorption and chemisorption characteristics for certain ions. ekb.eg

Table 1: Substrates and Bonding Mechanisms for MPMDMS

| Substrate | Surface Functional Groups | Primary Bonding with MPMDMS |

|---|---|---|

| Silica (SiO₂) | Silanol (Si-OH) | Covalent Si-O-Si |

| Glass | Silanol (Si-OH) | Covalent Si-O-Si |

| Metals (e.g., Al, Mg, Cu) | Metal Hydroxides (M-OH) | Covalent Si-O-M |

| Clay (e.g., Montmorillonite) | Hydroxyl groups | Covalent Si-O-Si/Al |

The covalent bonds formed through the condensation reactions described above are the foundation of the robust interfacial layer created by MPMDMS. nih.gov On silica and glass, the formation of Si-O-Si bonds results in a durable link between the substrate and the silane molecule. nih.govsemanticscholar.org This covalent attachment transforms the surface chemistry of the substrate, introducing the propyl-mercapto functionality.

On metal surfaces, the formation of Si-O-Metal bonds provides strong adhesion. laurentian.ca The resulting organosilane film can act as a protective layer, for example, enhancing the corrosion resistance of metals like magnesium alloys and copper. nih.govresearchgate.net The thickness and uniformity of this interfacial layer are influenced by the chemistry of the coating bath, including the concentration of the silane and the pre-hydrolysis time. nih.gov

The formation of an interfacial layer can also involve intermolecular cross-linking between adjacent MPMDMS molecules via siloxane bonds. osti.gov This creates a polymeric network on the surface, which can enhance the stability and barrier properties of the resulting film. The final structure of the interfacial layer, whether it is a monolayer or a more complex, cross-linked film, is highly dependent on the deposition conditions.

The chemistry of the substrate plays a crucial role in determining the nature and strength of the interfacial interactions with MPMDMS. The density and reactivity of surface hydroxyl groups are particularly important. For instance, substrates with a high concentration of surface hydroxyls, such as acid-cleaned glass or silica, provide ample sites for covalent bonding. nih.gov

The type of metal and its surface oxide/hydroxide (B78521) layer also significantly affects the interaction. For example, the interaction of MPMDMS with magnesium alloy AZ91 involves the formation of Si-O-Mg bonds with the surface hydroxides. laurentian.ca Similarly, on copper, the mercapto group of MPMDMS can also form stable Cu-S bonds, in addition to the Si-O-Cu bonds, leading to a highly protective film. researchgate.net

In the case of clay minerals like montmorillonite, the surface chemistry, including the presence of exchangeable cations and hydroxyl groups on the edges of the clay platelets, dictates how MPMDMS is grafted. ekb.egresearchgate.net The modification process can alter the surface properties of the clay from hydrophilic to hydrophobic, depending on the reaction conditions and the orientation of the grafted molecules. ekb.eg The adsorption characteristics of the modified clay are a direct consequence of this altered surface chemistry, with studies showing mixed physisorption and chemisorption behavior for certain metal ions. ekb.eg

Surface Functionalization Methodologies Using MPMDMS

The unique chemical structure of MPMDMS makes it a versatile tool for surface functionalization. Various methodologies have been developed to harness its properties for specific applications, ranging from enhancing adsorption in porous materials to creating well-defined molecular layers on diverse surfaces.

Mesoporous silica materials, such as SBA-15, are characterized by their high surface area, ordered pore structure, and abundant surface silanol groups, making them excellent candidates for functionalization. mdpi.com The grafting of MPMDMS onto the surface of SBA-15 is a common strategy to introduce specific functionalities for adsorption applications. mdpi.com

The process typically involves a post-synthesis grafting method where the SBA-15 material is reacted with MPMDMS in a suitable solvent. The methoxysilane groups of MPMDMS react with the surface silanol groups of the SBA-15, forming covalent bonds and anchoring the mercaptopropyl groups to the surface. unife.it This functionalization can significantly enhance the adsorption capacity and selectivity of the material for specific substances, such as heavy metal ions, due to the strong affinity of the thiol groups for these species. researchgate.netunica.it

The success of the grafting procedure and the resulting properties of the functionalized material can be influenced by the choice of solvent. unife.it For example, different solvents can affect the dispersion of the silane and its accessibility to the internal pores of the SBA-15, thereby impacting the grafting density and the final performance of the adsorbent.

Table 2: Impact of Functionalization on SBA-15 Properties

| Material | Surface Area (m²/g) | Pore Diameter (nm) | Key Finding |

|---|---|---|---|

| Pure SBA-15 | 831.996 | - | High surface area starting material. researchgate.net |

| CPTMS-SBA-15 | 711.061 | - | Lower surface area after functionalization but significantly higher Pb removal at low concentrations. researchgate.net |

| Thiol-functionalized SBA-15 | - | - | Effective for heavy metal ion adsorption due to the chelating ability of the grafted macrocycle. unica.it |

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. MPMDMS can form SAMs on a variety of substrates, including glass and metals like gold and silver. osti.govdiva-portal.org The formation of a SAM of MPMDMS on a surface introduces a high density of thiol groups, which can then be used for further chemical modifications or to control surface properties.

On glass surfaces, MPMDMS can form a self-assembled monolayer that introduces thiol functionality, which can act as an attachment point for polymers. diva-portal.org This is particularly useful in applications such as luminescent solar concentrators to improve the adhesion between the glass and a polymer layer. diva-portal.org The process involves the hydrolysis of the methoxysilane groups and their subsequent condensation with the silanol groups on the glass surface.

On gold and silver surfaces, the thiol group of MPMDMS has a strong affinity for the metal, leading to the formation of a metal-thiolate bond. osti.gov This initial chemisorption is followed by the hydrolysis and condensation of the methoxysilane headgroups, resulting in a cross-linked siloxane network. osti.gov This creates a well-defined and stable monolayer. The characterization of these SAMs can be performed using various surface-sensitive techniques to confirm their formation and quality. researchgate.net

Functionalization of Metallic Nanoparticles (e.g., Gold Nanorods, Magnetite) with MPMDMS

MPMDMS and similar mercaptosilanes are widely used to functionalize the surfaces of metallic nanoparticles, enhancing their stability, solubility, and utility in various applications. The thiol group of the silane exhibits a strong affinity for noble metals, making it an ideal linker for gold nanoparticles and their derivatives, such as gold nanorods (AuNRs). For instance, AuNRs can be encapsulated with a thin silica shell using (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), a closely related compound, which creates a silanol-rich surface that facilitates the deposition of a silica layer. nih.gov This process is a key step in preparing AuNRs for applications like LSPR (localized surface plasmon resonance) biosensing. nih.gov A strategy using MPTMS as a linker molecule has been demonstrated to prepare colloidal gold multilayers, creating a nanostructure of alternating thiol-functionalized silica films and gold colloids. researchgate.net

Similarly, magnetite (Fe₃O₄) nanoparticles are functionalized to improve their dispersion and to introduce specific functionalities. nih.gov The process involves adding the silane to a dispersion of the magnetite nanoparticles in a solvent mixture, such as ethanol (B145695) and water, and maintaining the reaction at a controlled temperature. nih.gov This surface modification is crucial for applications where the magnetic core needs to be stably integrated into a different matrix or requires further chemical interaction. nih.govmdpi.com

Modification of Clay Minerals with MPMDMS for Enhanced Composite Properties

Clay minerals are frequently incorporated into polymer matrices to create nanocomposites with improved mechanical and thermal properties. google.comnih.gov However, the inherent incompatibility between hydrophilic clays and hydrophobic polymers often leads to poor dispersion and weak interfacial adhesion. MPMDMS is used to modify the surface of these minerals, rendering them more compatible with the polymer matrix.

The silane's methoxy groups can react with the hydroxyl groups present on the surface of clay minerals like montmorillonite, effectively grafting the silane onto the clay platelets. google.com This surface treatment can improve the dispersion of the exfoliated silicate (B1173343) layers within the polymer matrix. google.com While direct studies on MPMDMS with halloysite (B83129) nanotubes are specific, research on incorporating halloysite nanotubes (HNTs) into materials like polymethyl methacrylate (B99206) (PMMA) has shown that even small concentrations can significantly enhance mechanical properties such as hardness. nih.gov The functionalization of such fillers with silanes like MPMDMS is a key strategy to maximize these reinforcing effects.

Tailoring Surface Properties via MPMDMS Modification

The application of MPMDMS to a surface fundamentally alters its chemical and physical characteristics, enabling precise control over adhesion, chemical reactivity, and wettability.

Enhancement of Adhesion and Compatibility in Composite Systems

This principle extends to metal-elastomer systems. In one study, treating an aluminum surface with various silane coupling agents, including the closely related (3-mercaptopropyl)trimethoxysilane (MPTMS), dramatically improved the adhesion strength with butyl rubber. mdpi.com The MPTMS treatment resulted in the highest peel strength, demonstrating the effectiveness of the thiol group in forming strong interfacial bonds. mdpi.com This enhancement is attributed to the formation of stable covalent linkages at both the inorganic interface (with the metal or silica) and the organic interface (with the polymer matrix). nih.gov

Table 1: Effect of Silane Coupling Agent on Adhesion Strength between Butyl Rubber and Aluminum Data sourced from a study on nanoscale self-assembled monolayers for vibration damping plates. mdpi.com

| Silane Coupling Agent | Average Peel Strength (N/mm) | Adhesion Strength Increase (vs. Untreated) |

| Untreated | ~0.5 | 0% |

| APTES | ~0.65 | ~130% |

| ICPTES | ~0.75 | ~150% |

| GPTES | ~1.0 | ~200% |

| MPTMS | ~1.1 | ~220% |

Introduction of Specific Chemical Functionalities (e.g., Thiol Groups) for Subsequent Derivatization

The thiol (-SH) group imparted by MPMDMS is not just an anchor for adhesion but also a versatile chemical handle for subsequent surface derivatization. Once a surface is functionalized with MPMDMS, the pendant thiol groups are available for a wide range of chemical reactions. This allows for the covalent attachment of other molecules, such as biomolecules, fluorescent probes, or other polymers. nih.gov

For example, the thiol group can readily react with maleimide (B117702) groups, a common strategy in bioconjugation. nih.gov This capability is crucial in the development of biosensors and other biomedical devices where specific proteins or nucleic acids need to be immobilized on a substrate. nih.gov The strong affinity of sulfur for gold is also exploited, where a thiol-functionalized surface can be used to immobilize gold nanoparticles. researchgate.net This two-step process—initial silanization followed by subsequent derivatization—provides a powerful platform for creating complex, multifunctional surfaces.

Impact on Hydrophobicity and Surface Energy

The treatment of a surface with MPMDMS alters its surface energy, which in turn affects its wetting characteristics, such as hydrophobicity. researchgate.net3m.com Surface energy is a measure of the excess energy at the surface of a material compared to the bulk; hydrophilic (water-loving) surfaces have high surface energy, while hydrophobic (water-repelling) surfaces have low surface energy. 3m.com

The modification of a hydrophilic surface (like glass or silica, which are rich in hydroxyl groups) with MPMDMS typically leads to an increase in hydrophobicity. The silane reacts with the surface hydroxyls, and the propyl-methyl part of the molecule presents a less polar, more organic interface to the environment. Alkyl groups are known to modulate the hydrophobicity of silica films due to their non-polar nature. researchgate.net This change can be quantified by measuring the water contact angle; a higher contact angle indicates greater hydrophobicity. Enhancing membrane hydrophobicity is crucial in applications like membrane distillation, as it can prevent pore wetting and improve process stability. mdpi.com The ability to precisely control surface energy and roughness is a key factor in designing surfaces with tailored hydrophobic or hydrophilic properties. researchgate.netmdpi.com

Advanced Materials Development Incorporating Mpmdms

Hybrid Materials and Organic-Inorganic Composites

MPMDMS is instrumental in the formation of hybrid materials where organic and inorganic components are linked at the molecular level. This integration leads to materials with combined advantages, such as the flexibility and processability of polymers and the thermal stability and rigidity of silica (B1680970).

Polysiloxane-based hybrid materials, or hybrimers, are of significant interest for optical applications, such as LED encapsulation, where high refractive index, optical transparency, and thermal stability are crucial. The refractive index of conventional polymers is often in the range of 1.30–1.70. nih.gov The introduction of specific chemical groups can modify the refractive index of polysiloxane networks. While phenyl groups are commonly used to increase the refractive index to values around 1.52, further enhancements are sought. nih.govresearchgate.net

Table 1: Properties of High Refractive Index Polysiloxane-Based Materials

| Material Type | Refractive Index (at specified wavelength) | Thermal Stability Highlight |

|---|---|---|

| Phenyl Hybrimer | ~1.56 at 633 nm researchgate.net | Stable against discoloration at 200°C researchgate.net |

| Polysiloxane-Silphenylene Hybrimer | 1.60 at 450 nm nih.gov | High transparency maintained after 72h at 180°C nih.gov |

This table presents data for different types of high refractive index polysiloxanes to provide context for the properties that can be tuned using various silane (B1218182) precursors.

In the field of fuel cells, particularly direct methanol (B129727) fuel cells (DMFCs), Nafion is a widely used proton exchange membrane. iau.ir A major challenge with standard Nafion membranes is their high permeability to methanol, which leads to fuel waste and reduced efficiency. iau.ir To address this, nanocomposite membranes are developed by incorporating inorganic fillers into the Nafion polymer matrix.

The use of MPMDMS as a precursor in a sol-gel synthesis process to create Nafion-MPMDMS nanocomposite membranes has shown significant success. mdpi.commdpi.com During the in-situ sol-gel process, MPMDMS hydrolyzes and condenses to form a polysiloxane network within the hydrophilic domains of the Nafion structure. This results in an interpenetrated network of inorganic agglomerates and the host Nafion polymer. mdpi.commdpi.com

This modification has a profound impact on the membrane's properties. The presence of the silica-based network significantly obstructs the pathways for methanol molecules to cross the membrane, thereby reducing methanol permeability. mdpi.commdpi.com Research has demonstrated that Nafion-MPMDMS membranes with an inorganic content of 16.7% by weight can achieve a remarkable 89% reduction in methanol permeability compared to unmodified Nafion 117 at 50°C. mdpi.commdpi.com Moreover, these composite membranes exhibit increased selectivity for proton transport over methanol, a critical factor for enhancing fuel cell performance. rsc.org

Table 2: Performance of Nafion-MPMDMS Nanocomposite Membrane

| Membrane Type | Inorganic Content (wt%) | Methanol Permeability Reduction (vs. Nafion 117 at 50°C) | Structural Feature |

|---|

The integration of silane coupling agents into polymer matrices is a well-established strategy to enhance the mechanical and thermal properties of the resulting composites. MPMDMS, with its dual functionality, can act as a bridge between an inorganic filler (like silica) and an organic polymer matrix. The dimethoxy groups can bond to the inorganic surface, while the mercapto group can react or physically interact with the polymer chains.

When MPMDMS is incorporated into a polymer matrix, the flexible Si-O-Si bonds formed upon hydrolysis and condensation can improve the toughness and impact resistance of the material. The covalent bonds formed between the mercapto group and the polymer backbone—for example, through reactions with double bonds or epoxy groups—lead to a more efficiently cross-linked network. This enhanced cross-linking restricts polymer chain mobility, which can lead to improvements in:

Tensile Strength and Modulus: By improving the stress transfer between the polymer and any incorporated fillers.

For instance, the modification of polypropylene (B1209903) with elastomers is known to affect its mechanical properties, and the use of functional additives is key to controlling the final morphology and performance. Similarly, the incorporation of MPMDMS-derived structures can be used to tailor the properties of a wide range of thermoplastic and thermosetting polymers.

Multi-functional nanoparticles that combine magnetic response with other properties are of great interest for biomedical applications and catalysis. Polysilsesquioxanes, which are polymers with the empirical formula (RSiO1.5)n, offer a versatile platform for creating such materials.

MPMDMS can be used to synthesize thiol-containing polysiloxane chains through hydrolysis and condensation reactions. mdpi.com These thiol-functionalized polysiloxane chains can then be used to assemble magnetic nanoparticles (MNPs), such as those made of iron oxide (Fe₃O₄), into a hybrid structure. In one approach, the thiol groups on the polysiloxane chain react with allyl groups on functionalized Fe₃O₄ nanoparticles via a "thiol-ene" click reaction. mdpi.com This method allows for the creation of hybrid materials where Fe₃O₄ nanoparticles of around 5 nm are uniformly dispersed on polysiloxane rods. mdpi.com

The resulting magnetic-polysilsesquioxane hybrid nanoparticles exhibit superparamagnetic behavior, meaning they are magnetic only in the presence of an external magnetic field and show no residual magnetism. mdpi.com The thiol groups on the surface, originating from the MPMDMS precursor, provide active sites for further functionalization, such as the attachment of biomolecules or catalysts.

Table 3: Characteristics of Magnetic-Polysiloxane Hybrid Nanoparticles from MPMDMS

| Component 1 | Component 2 | Assembly Method | MNP Size | Magnetic Property |

|---|

Nanoparticle and Nanostructure Fabrication

The sol-gel process involving organofunctional silanes like MPMDMS is a cornerstone of nanoparticle synthesis, allowing for precise control over particle size, morphology, and surface chemistry.

Thiol-organosilica nanoparticles are valuable materials for applications in nanomedicine, sensing, and catalysis due to the reactive thiol groups on their surface and within their structure. MPMDMS is one of the key precursors, alongside others like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS), for the synthesis of these nanoparticles.

A one-pot synthesis method, often a modification of the Stöber process, can be used to successfully prepare thiol-organosilica nanoparticles from MPMDMS. In this process, MPMDMS undergoes hydrolysis and self-condensation in an aqueous solution, typically with a base catalyst like ammonium (B1175870) hydroxide (B78521). Unlike the Stöber method which uses ethanol (B145695), syntheses performed in entirely aqueous systems can be more suitable for the formation of thiol-organosilica nanoparticles.

The concentration of the MPMDMS precursor and the synthesis conditions (e.g., catalyst concentration, solvent) are critical parameters that control the final particle size. Generally, the mean diameter of the nanoparticles increases with an increasing concentration of the silane precursor. These nanoparticles are characterized by the presence of abundant thiol groups on their surface, which allows for the covalent attachment of other molecules, such as fluorescent dyes or proteins.

Table 4: Synthesis of Thiol-Organosilica Nanoparticles from Different Precursors

| Precursor | Synthesis Method | Key Condition | Resulting Nanoparticles |

|---|---|---|---|

| (3-mercaptopropyl)methyldimethoxysilane (MPDMS/MPMDMS) | One-pot synthesis | Aqueous system, 27% ammonium hydroxide | Thiol-organosilica NPs with tunable size |

| (3-mercaptopropyl)trimethoxysilane (MPTMS) | Sol-gel method | Base-catalyzed condensation | Thiol-organosilica NPs |

Encapsulation of Quantum Dots using MPMDMS in Sol-Gel Processes

The integration of quantum dots (QDs) into stable matrices is critical for their application in optoelectronic devices. 3-Mercaptopropylmethyldimethoxysilane (MPMDMS) serves as a key reagent in the encapsulation of quantum dots through a sol-gel process, enhancing their stability for long-term operation in devices like light-emitting diodes (LEDs).

In a notable two-step stabilization process, CdSe/CdZnS (core/shell) quantum dots, initially passivated with oleic acid, undergo a ligand exchange with MPMDMS. sol-gel.net This exchange is driven by the difference in affinity for the quantum dot surface, allowing for a simple exchange by stirring at room temperature. sol-gel.net Following the ligand exchange, a sol-gel reaction with tetraethoxysilane (TEOS) is initiated to form a silica shell around the quantum dots. This process results in the creation of silica-encapsulated quantum dots (S-QDs). sol-gel.net

To improve the dispersibility of these S-QDs in an organic solvent and a methacrylate-phenyl oligo-siloxane resin, they are post-treated with 3-methacryloxypropyltrimethoxysilane (MPTMS). sol-gel.net The final composite film is fabricated through a UV-initiated free-radical polymerization, where the methacrylate (B99206) groups of the modified S-QDs and the oligo-siloxane resin chemically bond. sol-gel.net This method fixes the QDs within an amorphous silica matrix and chemically disperses them in the oligo-siloxane resin, which effectively prevents aggregation issues during long-term storage. sol-gel.net The resulting dual-protected S-QD/siloxane films exhibit superior long-term operational stability under harsh conditions, including high heat (120 °C) and humidity (85% RH). sol-gel.net

| Encapsulation Step | Reagent(s) | Purpose | Reference |

| Ligand Exchange | This compound (MPMDMS) | Replaces original oleic acid ligands on the quantum dot surface. | sol-gel.net |

| Silica Shell Formation | Tetraethoxysilane (TEOS) | Forms a protective silica shell around the QD via a sol-gel reaction. | sol-gel.net |

| Surface Post-Treatment | 3-methacryloxypropyltrimethoxysilane (MPTMS) | Increases dispersibility in the organic solvent and oligo-siloxane resin. | sol-gel.net |

| Final Curing | UV-initiated polymerization | Creates a dense, chemically bonded co-network between the S-QDs and the siloxane resin. | sol-gel.net |

Fabrication of Gold Nanorod Assemblies via MPMDMS Interfaces

Based on the provided search results, there is no specific information available regarding the use of this compound (MPMDMS) for the fabrication of gold nanorod assemblies. Research in this area predominantly documents the use of the related compound, (3-mercaptopropyl)trimethoxysilane (MPTMS), where the thiol (-SH) group forms a strong covalent Au-S bond to anchor the nanorods to a silanized surface. nih.gov

Catalytic Systems and Advanced Functional Materials

Immobilization of Catalysts on MPMDMS-Modified Silica Supports

While MPMDMS is a known precursor for synthesizing thiol-organosilica nanoparticles used in applications like heavy metal ion adsorption, specific details on its use for the immobilization of catalysts on silica supports are not available in the provided search results. sigmaaldrich.com The functionalization of mesoporous silica with mercaptosilanes to create supports for catalysts, such as palladium for coupling reactions, has been documented, but these studies specify the use of (3-mercaptopropyl)trimethoxysilane (MPTMS). nih.gov The thiol group is crucial in these systems for strongly binding the metal catalyst and preventing leaching. nih.gov

Development of Photocatalytic Platforms

There is no information in the provided search results detailing the specific use of this compound (MPMDMS) in the development of photocatalytic platforms. Research into photocatalytic systems often involves quantum dots functionalized with ligands like 3-mercaptopropionic acid to facilitate charge transfer, but does not mention MPMDMS. nih.gov

Theoretical and Computational Investigations of Mpmdms Systems

Molecular Dynamics (MD) Simulations for Interfacial Behavior

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. For MPMDMS systems, MD simulations are invaluable for investigating the complex behavior at the interface between the silane (B1218182) and various substrates, such as inorganic fillers (e.g., silica) and organic polymers. researchgate.netmdpi.com These simulations model the atomic interactions using force fields, which are sets of parameters that describe the potential energy of the system. nih.govnasa.gov

Researchers construct atomistic models of the interface, for example, by placing a layer of MPMDMS molecules between a silica (B1680970) surface and a polymer matrix. researchgate.netfrontiersin.org The simulation then calculates the trajectories of atoms based on classical mechanics, allowing for the observation of dynamic processes. Key research findings from MD simulations on silane coupling agents include:

Adhesion and Interfacial Strength : MD can be used to quantify the work of adhesion and the strength of the interface by simulating mechanical tests like pull-out (tensile) or shear deformations. acs.org The simulations can predict how factors like surface hydroxylation, silane concentration, and moisture content affect the interfacial bonding strength. researchgate.net

Diffusion and Penetration : Simulations show the diffusion of MPMDMS molecules on a substrate and the penetration of polymer chains into the silane layer. This inter-diffusion is critical for forming a robust and stable interphase region that enhances stress transfer between the filler and the matrix. mdpi.com

Failure Mechanisms : By applying virtual mechanical stress, MD simulations can reveal how and where failure initiates at the interface. acs.org Failure can be adhesive (at the silane-substrate boundary), cohesive (within the silane layer itself), or a mix of both, depending on the thickness and cross-linking density of the silane layer. researchgate.net For instance, at lower thicknesses, failure is often adhesive, while at higher thicknesses, it can transition to cohesive failure within the silane interphase. researchgate.net

Table 1: Typical Parameters and Outputs from MD Simulations of Silane Interfaces

| Input Parameter/Condition | Simulated Observation/Output | Relevance |

| Interface Composition (e.g., MPMDMS on SiO₂) | Work of Adhesion, Interfacial Energy | Predicts the strength of the bond between silane and substrate. |

| Silane Layer Thickness | Stress-Strain Curves under Tension/Shear | Determines mechanical response and optimal silane loading. researchgate.net |

| Temperature and Pressure | Molecular Diffusion Coefficients | Shows how processing conditions affect the formation of the interphase. mdpi.com |

| Presence of Water Molecules | Radial Distribution Functions | Investigates the role of moisture in hydrolysis and potential degradation at the interface. researchgate.net |

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comnih.gov Unlike MD, which relies on empirical force fields, DFT calculations are based on the principles of quantum mechanics, providing highly accurate information about molecular geometries, bond energies, and electronic properties from first principles. albany.edu

For MPMDMS, DFT is used to:

Optimize Molecular Geometry : DFT calculations can determine the most stable three-dimensional structure of the MPMDMS molecule, providing precise bond lengths, bond angles, and dihedral angles.

Analyze Electronic Properties : DFT is used to calculate the distribution of electron density in the molecule, identifying electron-rich and electron-poor regions. researchgate.net This is crucial for understanding reactivity. Key electronic properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Simulate Adsorption on Surfaces : Researchers use DFT to model the adsorption of MPMDMS onto a substrate like a silica surface. researchgate.net These calculations can determine the most favorable adsorption sites, the adsorption energy, and the nature of the chemical bonds (e.g., hydrogen bonds or covalent Si-O-Si bonds) formed between the silane and the surface. researchgate.net Studies on similar mercaptosilanes show that the molecule tends to adsorb flat on the silica surface, initially interacting via hydrogen bonds. researchgate.net

Table 2: Properties of MPMDMS Investigated via DFT

| Calculated Property | Description | Significance |

| Optimized Molecular Structure | The lowest energy conformation of the molecule with precise bond lengths and angles. | Provides a fundamental understanding of the molecule's shape and steric profile. |

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. researchgate.net | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. researchgate.net |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. researchgate.net | Reveals the sites most susceptible to electrophilic and nucleophilic attack, predicting reactivity. |

| Adsorption Energy | The energy released when a molecule binds to a surface. researchgate.net | Quantifies the strength of the interaction between MPMDMS and a substrate. |

| Vibrational Frequencies | Theoretical prediction of infrared (IR) and Raman spectra. | Aids in the interpretation of experimental spectroscopic data. |

Computational Modeling of Reaction Mechanisms and Pathways

The effectiveness of MPMDMS as a coupling agent depends on its hydrolysis and condensation reactions. Computational modeling, primarily using DFT, is a powerful tool for elucidating the detailed mechanisms and energetics of these crucial reaction pathways. researchgate.netresearchgate.net

The process typically involves two main steps:

Hydrolysis : The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-OH) and methanol (B129727) as a byproduct. csic.es MPMDMS has two methoxy groups, so hydrolysis can occur in successive steps.

Condensation : The newly formed silanol groups are highly reactive. They can condense with other silanol groups (self-condensation) to form siloxane (Si-O-Si) bonds, creating a cross-linked network. csic.es They can also condense with hydroxyl groups on the surface of an inorganic filler (e.g., Si-OH on silica) to form stable covalent bonds that anchor the coupling agent to the substrate. frontiersin.org

Computational studies on similar silanes have revealed key mechanistic details that are applicable to MPMDMS. researchgate.net DFT calculations can map the entire potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products. researchgate.netresearchgate.net This allows for the calculation of activation energy barriers for each step, which determines the reaction kinetics. researchgate.net For example, studies have shown that the hydrolysis of the first methoxy group is typically the fastest, and the presence of acid or base catalysts can significantly lower the activation barriers. researchgate.net

Table 3: Modeled Reaction Steps for MPMDMS Silanization

| Reaction Step | Generic Equation | Computational Insight Provided |

| First Hydrolysis | R-Si(OCH₃)₂ + H₂O → R-Si(OCH₃)(OH) + CH₃OH | Activation energy barrier, influence of pH/catalyst on reaction rate. researchgate.net |

| Second Hydrolysis | R-Si(OCH₃)(OH) + H₂O → R-Si(OH)₂ + CH₃OH | Reaction kinetics compared to the first hydrolysis step. |

| Self-Condensation | 2 R-Si(OH)₂ → (HO)R-Si-O-Si-R(OH) + H₂O | Stability of dimer and oligomer structures, potential for cyclic vs. linear structures. csic.es |

| Surface Grafting | R-Si(OH)₂ + HO-Substrate → R-(OH)Si-O-Substrate + H₂O | Adsorption energy and bond strength of the covalent link to the filler surface. researchgate.net |

Note: R represents the methyl and mercaptopropyl groups attached to the silicon atom.

Predictive Modeling of Material Properties in MPMDMS Composites

A major goal of computational science in this field is to predict the macroscopic properties of a final composite material based on its molecular composition and structure. researchgate.net Predictive modeling for MPMDMS-containing composites often employs a multiscale modeling approach, bridging insights from the atomistic level to the bulk material level. mdpi.com

The process can be outlined as follows:

Atomistic Simulations (MD and DFT) : As described in the sections above, MD and DFT are used to determine fundamental parameters at the nanoscale. nasa.gov This includes the strength of the MPMDMS-filler interface, the elastic properties (e.g., Young's modulus) of the cross-linked silane layer, and the interaction energy with a polymer matrix. nasa.gov

Machine Learning (ML) Models : More recently, machine learning is being used to build predictive models. nih.gov In this approach, a model is trained on a large dataset containing information about composite formulations (e.g., filler content, MPMDMS concentration), processing conditions, and experimentally measured mechanical properties. mdpi.com Once trained, the ML model can rapidly predict the properties of new, untested composite formulations, accelerating material design and optimization. mdpi.com

These predictive models are powerful tools for virtual material design, allowing scientists to screen different formulations and optimize the concentration of MPMDMS to achieve desired performance characteristics, such as high strength or improved durability, before committing to extensive experimental work. researchgate.net

Emerging Applications and Future Research Directions

Adsorption and Environmental Remediation

The unique chemical structure of 3-Mercaptopropylmethyldimethoxysilane makes it a prime candidate for developing novel materials for environmental cleanup. By grafting this silane (B1218182) onto the surface of substrates like silica (B1680970) or magnetic nanoparticles, materials with a high affinity for specific pollutants can be engineered. The methoxy (B1213986) groups of the silane form stable covalent bonds with the substrate, while the terminal thiol group is exposed and available to interact with contaminants in water.

Removal of Heavy Metal Ions

The presence of heavy metal ions such as lead, mercury, and cadmium in water sources is a significant environmental hazard. physchemres.org The thiol group in this compound has a strong affinity for these soft metals, making it an effective agent for their capture and removal. Research has shown that materials functionalized with mercaptosilanes are highly efficient scavengers of heavy metals. gelest.com

One key application involves using this compound (MPMDMS) as a precursor for synthesizing functionalized magnetic polysilsesquioxane (PSSQ) nanoparticles. sigmaaldrich.com These nanoparticles can be dispersed in contaminated water to bind with heavy metal ions and are then easily removed from the solution using a magnetic field. This approach combines high adsorption efficiency with a practical and straightforward separation method. The effectiveness of this process is often dependent on the pH of the solution; a higher pH can lead to the deprotonation of the thiol groups, increasing the number of available active sites for binding with metal cations. physchemres.org

| Adsorbent Material | Functionalizing Agent | Target Pollutants | Key Principle |

|---|---|---|---|

| Magnetic Polysilsesquioxane (PSSQ) Nanoparticles | This compound (MPMDMS) | Heavy metal ions | The thiol (-SH) group has a high affinity for heavy metals, enabling their adsorption. The magnetic core allows for easy separation. sigmaaldrich.com |

| Silica Aerogel | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Lead (Pb(II)) | Modification creates a durable, high-surface-area adsorbent. Adsorption capacity increases with pH due to thiol group deprotonation. physchemres.org |

| Mesoporous Silica | 3-Mercaptopropyltrimethoxysilane (MPTMS) | Heavy metals | Treatment yields a highly efficient heavy metal scavenger due to the high density of surface thiol groups. gelest.com |

Note: MPTMS is a structurally similar compound used to illustrate the functional principle of the mercapto-group in metal adsorption.

Adsorption of Organic Pollutants (e.g., Phenols)

Beyond heavy metals, there is growing interest in using functionalized adsorbents for the removal of persistent organic pollutants like phenols from wastewater. While direct studies on this compound for phenol (B47542) adsorption are emerging, the mechanisms governing the adsorption of organic pollutants on other functionalized surfaces provide a strong basis for its potential application. nih.govresearchgate.net The adsorption process is typically influenced by factors such as the pH of the solution, contact time, temperature, and the initial concentration of the pollutant. mdpi.com

The adsorption of phenolic compounds onto a surface can be driven by several types of interactions, including hydrophobic interactions, hydrogen bonding, and electrostatic forces. nih.govresearchgate.netmdpi.com Materials functionalized with this compound could potentially adsorb phenols through a combination of these mechanisms. The propyl chain in the silane molecule provides a hydrophobic character, while the thiol group can act as a hydrogen bond donor or acceptor. The effectiveness of adsorption is highly dependent on the surface charge of the adsorbent material and the ionization state of the phenol molecule, which are both controlled by the solution's pH. mdpi.com Kinetic studies on similar systems often show that adsorption follows a pseudo-second-order model, indicating that the rate-limiting step is the chemisorption process. mdpi.com

Biomedical and Biosensing Applications

In the biomedical field, this compound serves as a versatile building block for creating biocompatible nanomaterials and functionalizing surfaces for medical devices and sensors. Its ability to form stable, biocompatible structures with reactive handles for attaching biological molecules is a key advantage.

Development of Biocompatible Organosilica Nanoparticles

This compound is used as a single precursor in one-pot syntheses to create functional organosilica nanoparticles. researchgate.net These nanoparticles are fundamentally different from those made of purely inorganic silica, as they incorporate organic moieties directly into their framework, which can enhance their biocompatibility and biodegradability. nih.gov The synthesis, often performed using a Stöber-like method, results in nanoparticles with a high density of both internal and surface-level thiol groups. researchgate.net

These thiol-rich organosilica nanoparticles are highly valued for their functional versatility. The surface thiol groups are readily available for covalent modification, allowing for the attachment of fluorescent dyes (like rhodamine red) or various biomolecules through well-established chemical reactions such as thiol-maleimide chemistry. researchgate.net This "platform" nature makes them highly adaptable for various biomedical tasks. nih.gov

| Property | Description | Significance |

|---|---|---|

| Synthesis Method | One-pot synthesis using MPMDMS as the sole precursor, often via a modified Stöber method. researchgate.net | Allows for the creation of nanoparticles with integrated organic and inorganic components. |

| Key Functional Group | Abundant internal and surface thiol (-SH) groups. researchgate.net | Provides reactive sites for conjugation with dyes, drugs, and other biomolecules. researchgate.net |

| Biocompatibility | Organosilica hybridization is investigated to improve biosafety, biodistribution, and clearance compared to pure silica. nih.gov | Essential for in-vivo applications such as drug delivery and bioimaging. nih.gov |

| Surface Chemistry | The thiol groups allow for further functionalization, for example, via thiol-maleimide chemistry. researchgate.net | Enables the development of targeted and multifunctional nanoparticles. |

Functionalization of Biomedical Surfaces